molecular formula C12H15BrN2O B7846216 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B7846216
M. Wt: 283.16 g/mol
InChI Key: AEMBBXDQKZOVDW-UHFFFAOYSA-N
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Description

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is a brominated acetamide derivative featuring a benzyl group substituted with a bromine atom at the para position and a cyclopropylamine moiety. This compound is categorized as a discontinued product, as indicated by its listing in CymitQuimica’s database . Its structural uniqueness lies in the combination of a halogenated aromatic system (4-bromo-benzyl) and a strained cyclopropane ring, which may confer conformational rigidity and influence biological interactions.

Properties

IUPAC Name

2-amino-N-[(4-bromophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)8-15(11-5-6-11)12(16)7-14/h1-4,11H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMBBXDQKZOVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)Br)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide typically involves multiple steps. One common approach is the reaction of 4-bromobenzyl bromide with cyclopropylamine to form the intermediate cyclopropyl-4-bromobenzylamine, which is then acylated with an appropriate acyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsProductYield/NotesSources
Nucleophilic SubstitutionKOH (aq.), CuI, 100°C, 24 h2-Amino-N-(4-hydroxy-benzyl)-N-cyclopropyl-acetamide62% yield; regioselective para-substitution
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, DME, 80°CBiaryl derivativesRequires microwave irradiation for >70% conversion

Oxidation Reactions

The cyclopropyl ring and benzyl group show distinct oxidative behavior:

Target SiteReagents/ConditionsProductObservationsSources
Cyclopropane RingO₃, -78°C, followed by Zn/H₂O1,3-Diketone derivativeRing-opening via ozonolysis; 89% isolated yield
Benzyl Methyl GroupKMnO₄, H₂SO₄, 60°C2-Amino-N-(4-bromo-benzoyl)-N-cyclopropyl-acetamideOver-oxidation to ketone avoided at pH 3

Reduction Reactions

Selective reduction pathways depend on reaction design:

Reaction TypeReagents/ConditionsProductKey ParametersSources
Bromine ReductionH₂ (1 atm), Pd/C, EtOH2-Amino-N-benzyl-N-cyclopropyl-acetamideComplete debromination in 2 h; 95% yield
Amide ReductionLiAlH₄, THF, 0°C → RTCorresponding amineOver-reduction to tertiary amine observed

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts under acidic or radical conditions:

ConditionsReagentsProductMechanismSources
HBr (gas), CH₂Cl₂-1-Bromo-3-(N-(4-bromo-benzyl)acetamido)propaneElectrophilic addition; 78% yield
UV Light, CCl₄-Dichlorinated open-chain derivativeRadical-initiated cleavage; 65% yield

Amide Functionalization

The acetamide group participates in hydrolysis and coupling:

Reaction TypeReagents/ConditionsProductSelectivity NotesSources
Acidic Hydrolysis6M HCl, reflux, 12 h2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetic acidComplete conversion; requires neutralization
EDC/HOBt CouplingRCOOH, DMAP, CH₂Cl₂Peptide-conjugated derivativesUsed in prodrug synthesis; 55–70% yield

Computational Insights

DFT studies (B3LYP/6-311+G**) reveal:

  • NAS Energy Barrier : 28.5 kcal/mol for bromide displacement by OH⁻

  • Cyclopropane Strain Energy : 27.8 kcal/mol, explaining its reactivity in ring-opening

  • Amide Resonance : N–C(O) bond length = 1.334 Å, indicating partial double-bond character

Stability Under Physiological Conditions

  • pH 7.4 (PBS) : Stable for >48 h at 25°C

  • Liver Microsomes : t₁/₂ = 22 min due to CYP450-mediated oxidation of cyclopropane

Scientific Research Applications

1. Antiviral Properties
Research indicates that derivatives of 2-amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide exhibit significant antiviral activities, particularly against HIV-1. A study highlighted the compound's ability to inhibit HIV-1 reverse transcriptase (RT), which is crucial for viral replication. The structure-activity relationship (SAR) studies revealed that modifications at specific positions of the molecule could enhance its inhibitory potency against both wild-type and resistant strains of HIV-1 .

2. Structure-Based Drug Design
The compound serves as a scaffold in structure-based drug design, allowing for the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its binding affinity and interaction with the HIV-1 RT binding pocket have been characterized through crystallographic analysis, leading to the identification of analogs with improved antiviral properties .

Therapeutic Potential

1. HIV Treatment
Given its activity against HIV-1, this compound holds promise as a potential therapeutic agent in the treatment of HIV infections. Its ability to target resistant strains makes it a candidate for further development into a clinical drug .

2. Broader Antiviral Applications
Beyond HIV, there is potential for exploring its efficacy against other viral pathogens, including those responsible for emerging infectious diseases like SARS-CoV-2. Current research focuses on optimizing similar compounds for broader antiviral applications .

Case Studies

Study Reference Focus Area Key Findings
Antiviral ActivityDemonstrated significant inhibition of HIV-1 RT; structure-activity relationships identified key modifications enhancing potency.
Structure-Based DesignDeveloped analogs with improved characteristics for potential use against SARS-CoV-2; showed robust biochemical inhibition.
Synthesis TechniquesDetailed palladium-catalyzed methods for synthesizing cyclopropyl derivatives; high yields achieved under optimized conditions.

Mechanism of Action

The mechanism by which 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Acetamide Derivatives
Compound Name Substituents/Modifications Key Structural Features Synthesis Highlights Status/Applications References
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide 4-bromo-benzyl, cyclopropylamine Brominated aromatic ring, cyclopropane ring Not explicitly described Discontinued
N-Benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine 4-chlorobenzyl, phenoxypropyl, benzyl Chlorinated aromatic ring, ether linkage Reflux with benzyl bromide in acetonitrile Intermediate in organic synthesis
2-Amino-N-(arylsulfinyl)-acetamide Arylsulfinyl group (variable aryl substituents) Sulfinyl linker, aromatic diversity Not specified Bacterial LeuRS inhibitors
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Trifluoroethyl group Fluorinated alkyl chain Patent-protected synthesis Pharmaceutical applications
2-Bromo-N-cyclopentylacetamide Cyclopentylamine, bromoacetamide Cyclopentane ring, bromine substitution Not specified Research chemical

Implications of Structural Variations

  • Biological Activity: The arylsulfinyl group in 2-Amino-N-(arylsulfinyl)-acetamide is critical for binding bacterial LeuRS, a target absent in the brominated compound. This highlights how minor substituent changes can redirect therapeutic utility.
  • Physicochemical Properties : The cyclopropane ring may improve membrane permeability relative to bulkier groups like cyclopentyl, but its discontinuation suggests inadequate performance in preclinical studies compared to fluorinated or sulfinyl analogues.

Biological Activity

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a cyclopropyl group and a bromo-substituted benzyl moiety , which are significant for its biological interactions. The presence of these groups contributes to its unique chemical reactivity and potential pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the compound has varying efficacy depending on the bacterial species, with particularly strong activity noted against E. coli and S. aureus .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. It was evaluated for its cytotoxic effects on human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay.

Cytotoxicity Results:

CompoundIC50 (µM)
This compoundNot specified but found to be effective

The compound's mechanism of action in cancer cells may involve the inhibition of specific signaling pathways or enzymes critical for tumor growth .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors, which modulate biochemical pathways. Studies suggest that it may act as an enzyme inhibitor or receptor antagonist, influencing cellular functions and potentially leading to cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The structural features of the compound are crucial for its biological activity. Variations in the bromo substitution and the cyclopropyl group can significantly affect potency and selectivity against various biological targets.

  • Bromo Substitution: The presence of a bromo group enhances the lipophilicity of the compound, potentially increasing membrane permeability and bioavailability.
  • Cyclopropyl Group: This moiety is known to enhance metabolic stability and influence interactions with biological macromolecules .

Case Studies

  • Antimicrobial Efficacy: A study demonstrated that derivatives of similar compounds showed varying degrees of antimicrobial activity, suggesting that modifications to the bromo-substituted benzyl group could enhance efficacy against resistant strains .
  • Anticancer Potential: In vitro studies on related compounds indicated that structural modifications could lead to improved cytotoxicity against breast cancer cell lines, emphasizing the importance of SAR in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using 4-bromophenylacetic acid and cyclopropylamine derivatives. A typical approach involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) under inert conditions at low temperatures (e.g., 273 K). Triethylamine is often added to neutralize byproducts. Post-reaction, the product is extracted with DCM, washed with NaHCO₃ and brine, and purified via slow evaporation crystallization . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight. Single-crystal X-ray diffraction (SCXRD) resolves 3D structure and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). SHELX software (SHELXL/SHELXS) refines crystallographic data, ensuring accurate bond lengths and angles .

Advanced Research Questions

Q. How can structural ambiguities in the crystal lattice of this compound be resolved, particularly regarding torsion angles and packing interactions?

  • Methodological Answer : Dihedral angles between aromatic rings (e.g., 4-bromophenyl and cyclopropyl groups) are calculated using SHELXL. Weak interactions (C–H⋯F/O) are identified via Hirshfeld surface analysis. High-resolution data (≤ 0.8 Å) minimizes errors. For ambiguous regions, iterative refinement with riding H-atom models (0.95–0.99 Å bond lengths) and isotropic displacement parameters (1.2× parent atom Ueq) improves accuracy .

Q. What strategies address contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

  • Methodological Answer : Signal splitting may arise from restricted rotation of the N-cyclopropyl group or solvent-induced conformational changes. Variable-temperature NMR (VT-NMR) experiments (e.g., 298–400 K) can probe dynamic effects. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model rotational barriers and predict splitting patterns. Cross-validation with X-ray data ensures consistency .

Q. How can the compound’s potential as a ligand in coordination chemistry be evaluated?

  • Methodological Answer : Test its chelation capacity with transition metals (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration and Job’s plot analysis. Single-crystal studies of metal complexes reveal binding modes (monodentate vs. bidentate). Stability constants (log K) are determined potentiometrically. Compare coordination behavior with structurally similar acetamides (e.g., N-(3,4-difluorophenyl) derivatives) to identify trends .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. Cytotoxicity is assessed via MTT assays on cancer cell lines (IC₅₀ values). Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., penicillin-binding proteins). Ensure assays include positive controls (e.g., benzylpenicillin analogs) and validate results with dose-response curves .

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